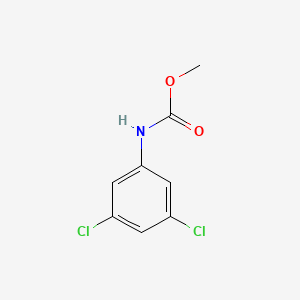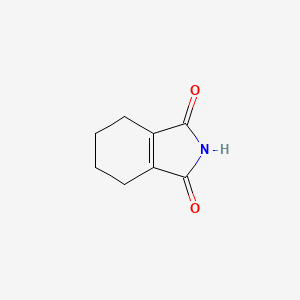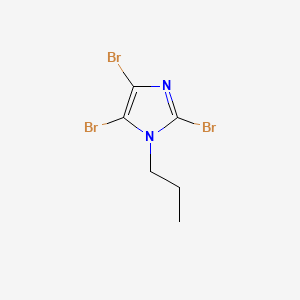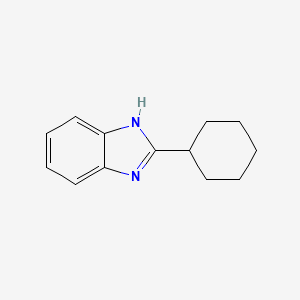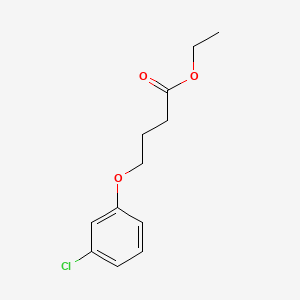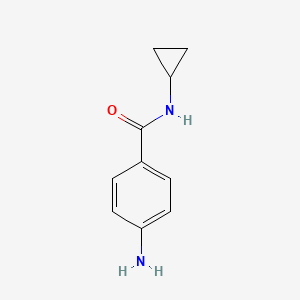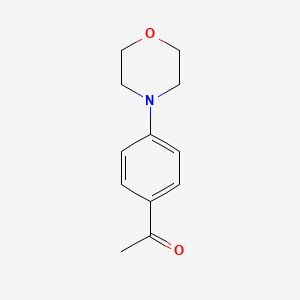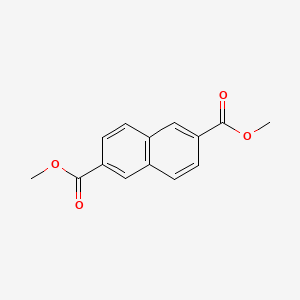
Dimethyl 2,6-naphthalenedicarboxylate
Descripción general
Descripción
Dimethyl 2,6-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O4. It is the dimethyl ester of 2,6-naphthalenedicarboxylic acid and is primarily used as a precursor in the production of high-performance polyesters such as polyethylene naphthalate. This compound is known for its stability and is utilized in various industrial applications due to its desirable chemical properties .
Mecanismo De Acción
Target of Action
Dimethyl 2,6-naphthalenedicarboxylate is primarily used in the production of specialty polyester polymers . Its primary targets are therefore the monomers and catalysts involved in the polymerization process.
Mode of Action
The compound acts as a monomer, reacting with other monomers to form a polymer chain. The exact mode of action depends on the specific polymerization process and the other monomers involved .
Biochemical Pathways
This process involves the formation of long chains of monomers, which can affect the physical properties of the resulting polymer .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The primary result of the action of this compound is the formation of specialty polyester polymers. These polymers have improved thermal, barrier, mechanical, and weathering properties compared to other types of polymers .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts. For example, the compound is typically reacted under heat and in the presence of a catalyst to promote polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2,6-naphthalenedicarboxylate is typically synthesized through the esterification of 2,6-naphthalenedicarboxylic acid with methanol. This reaction is carried out under elevated temperatures ranging from 140°C to 350°C and may involve the use of esterifying catalysts . The process can be continuous, ensuring efficient production.
Industrial Production Methods: The industrial production of this compound involves several steps, starting from the oxidation of 2,6-dimethylnaphthalene to produce 2,6-naphthalenedicarboxylic acid, which is then esterified with methanol. The process includes purification steps to remove impurities and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,6-naphthalenedicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to 2,6-naphthalenedicarboxylic acid.
Hydrolysis: Breaking down into 2,6-naphthalenedicarboxylic acid and methanol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Hydrolysis: Conducted in the presence of water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Produces 2,6-naphthalenedicarboxylic acid.
Hydrolysis: Yields 2,6-naphthalenedicarboxylic acid and methanol.
Aplicaciones Científicas De Investigación
Dimethyl 2,6-naphthalenedicarboxylate has a wide range of applications in scientific research and industry:
Comparación Con Compuestos Similares
Dimethyl terephthalate: Another dimethyl ester used in the production of polyethylene terephthalate.
Dimethyl isophthalate: Used in the synthesis of polyesters and resins.
Dimethyl 1,4-naphthalenedicarboxylate: Similar structure but different positional isomer.
Uniqueness: Dimethyl 2,6-naphthalenedicarboxylate is unique due to its specific structure, which imparts superior thermal and mechanical properties to the resulting polyesters. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
IUPAC Name |
dimethyl naphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVMLBYMPKZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029202 | |
| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
840-65-3 | |
| Record name | 2,6-Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=840-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-2,6-naphthalenedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl naphthalene-2,6-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL-2,6-NAPHTHALENEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Q5T8RS0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dimethyl 2,6-naphthalenedicarboxylate useful in polymer synthesis?
A1: this compound (DM-2,6-NDC) serves as a valuable monomer in producing poly(ethylene 2,6-naphthalate) (PEN), a thermoplastic polyester with superior properties compared to the more common poly(ethylene terephthalate) (PET) [].
Q2: What are the advantages of PEN over PET?
A2: PEN exhibits enhanced properties compared to PET, including increased stiffness, improved moisture, gas, and light barrier properties, and superior thermal, electrical, and chemical resistance []. These enhanced characteristics broaden the application range of PEN to more demanding fields such as:
Q3: How does the incorporation of this compound affect the properties of copolymers?
A3: Incorporating DM-2,6-NDC into copolymers significantly influences their characteristics. For instance, in poly(ethylene terephthalate-co-2,6-naphthalenedicarboxylate) (PET-2,6-ND) copolymers, the presence of 2,6-naphthalenedicarboxylate (2,6-ND) units at concentrations of 2 mol % or higher leads to enhanced photostabilization compared to the PET homopolymer []. This improvement is attributed to triplet-triplet energy transfer from PET units to the 2,6-ND units, reducing the rate of photodegradation. Additionally, incorporating DM-2,6-NDC into poly(butylene 2,6-naphthalate) (PBN)/poly(ethylene glycol) (PEG) copolymers increases their hydrophilicity, as evidenced by contact angle and moisture content measurements []. This enhanced hydrophilicity is attributed to the presence of PEG segments within the copolymer structure.
Q4: What is the molecular formula and weight of this compound?
A4: this compound (DM-2,6-NDC) has the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol.
Q5: What spectroscopic techniques are used to characterize this compound and its polymers?
A5: Various spectroscopic techniques are employed to characterize DM-2,6-NDC and its polymers, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and composition of the compound and its polymers. [, , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into the functional groups present in the molecule and the polymers. []
- UV-Vis Spectroscopy: Helps study the electronic transitions and light absorption properties of DM-2,6-NDC and its derivatives. []
- Fluorescence Spectroscopy: Used to investigate the photophysical properties, such as fluorescence emission and energy transfer, in DM-2,6-NDC and its polymers. [, , , ]
- X-ray Diffraction (XRD): Provides information about the crystalline structure and morphology of DM-2,6-NDC and its polymers. [, , , ]
Q6: How is this compound synthesized?
A7: DM-2,6-NDC is typically synthesized through the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with methanol in the presence of an acid catalyst [].
Q7: What are the common polymerization methods used with this compound?
A8: DM-2,6-NDC commonly undergoes polymerization through melt polycondensation and transesterification reactions. These methods enable the synthesis of various polyesters, including PEN and copolymers. [, , , , , , ]
Q8: How does the choice of catalyst affect the transesterification kinetics of this compound?
A9: The choice of catalyst significantly influences the transesterification kinetics of DM-2,6-NDC with diols. Studies on the transesterification of DM-2,6-NDC with 1,3-propanediol have revealed that the activity of different catalysts follows this sequence: Co(II) < Ti(IV) < Mn(II) < Zn(II) [].
Q9: How is computational chemistry applied in understanding this compound and its derivatives?
A10: Computational chemistry techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, play a vital role in understanding the behavior of DM-2,6-NDC and its derivatives. For instance, these simulations have been employed to study the formation and stability of inclusion complexes between DM-2,6-NDC and cyclodextrins, providing insights into the binding modes and stoichiometry of these complexes [, ]. Additionally, conformational analysis and energy calculations can provide information about the preferred geometries of DM-2,6-NDC and its derivatives, which is crucial for understanding their reactivity and properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

